![molecular formula C18H14N2O2S B2975709 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097910-16-0](/img/structure/B2975709.png)
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring made up of one sulfur as a heteroatom . Furan also has a five-membered ring, but with one oxygen atom .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also utilized in industrial chemistry and material science as corrosion inhibitors .Physical and Chemical Properties Analysis
Thiophene is a crystalline colorless compound with specific odors . It is aromatic in nature due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Microwave-Assisted Tandem Reactions
- A study by Mal’kina et al. (2013) explores the synthesis of 5-Thienylfuran-3(2H)-ones through microwave-assisted tandem reactions. This method demonstrates an efficient way to produce furanones, which are important intermediates in organic synthesis. The cyano function of the synthesized furanones can be hydrolyzed to form amides, indicating potential applications in synthesizing diverse organic compounds (Mal’kina et al., 2013).
Reactivity of Heterocyclic Enaminonitriles
- Yamagata, Hashimoto, and Yamazaki (1994) investigated the reactions of heterocyclic enaminonitriles, specifically focusing on 2-benzamido-4,5-dihydro-3-thiophene- and -3-furancarbonitriles. Their study reveals the chemical reactivity of these compounds with various cyanomethylene compounds, providing insight into the synthesis of complex organic molecules (Yamagata, Hashimoto, & Yamazaki, 1994).
Photoinduced Oxidative Annulation
- The research by Jin Zhang et al. (2017) delves into photoinduced direct oxidative annulation, a process that forms highly functionalized polyheterocyclic compounds. This study indicates the potential of using light-induced chemical reactions for synthesizing complex molecules, which could have applications in pharmaceuticals and materials science (Jin Zhang et al., 2017).
Fluoro-substituted Benzo[b]furans Synthesis
- Ramarao et al. (2004) presented a one-pot synthesis method for fluorine-containing benzo[b]furans. This synthesis process is significant for the development of novel organic compounds, especially in the field of medicinal chemistry and material sciences (Ramarao et al., 2004).
Heteroaromatic Linkers in Solar Cells
- A study by Se Hun Kim et al. (2011) examined phenothiazine derivatives with various conjugated linkers, including furan and thiophene, in dye-sensitized solar cells. The research highlights the impact of these linkers on the performance of solar cells, suggesting potential applications in renewable energy technologies (Se Hun Kim et al., 2011).
Mécanisme D'action
Target of Action
For instance, the indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Orientations Futures
The future directions in the field of thiophene and furan derivatives are vast. Researchers are interested in synthesizing various scaffolds of these compounds for screening different pharmacological activities . They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
3-cyano-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-10-13-3-1-4-14(9-13)18(21)20-11-16(15-6-8-23-12-15)17-5-2-7-22-17/h1-9,12,16H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWDLAGMCEWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3,3-Difluoropyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2975626.png)
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)
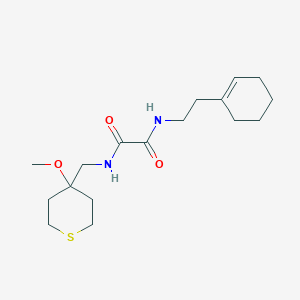
![1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2975633.png)
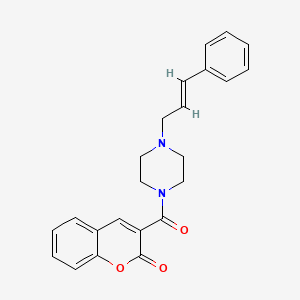
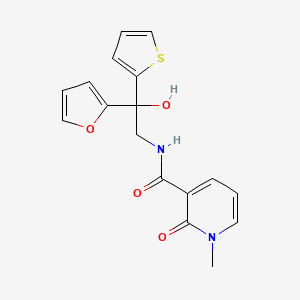
![2-[(4-Chloro-2-nitrophenyl)amino]acetic acid](/img/structure/B2975639.png)
![6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2975640.png)
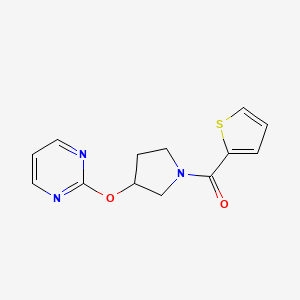
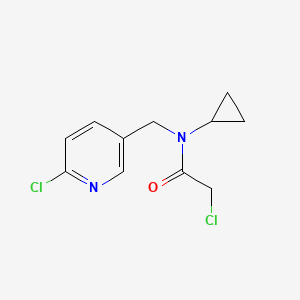
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2975646.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone](/img/structure/B2975647.png)
